Allyl prop-1-enyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (chemical formula:
- The IUPAC name for this compound is (E)-1-propenyl allyl disulfide .
Allyl prop-1-enyl disulfide: C6H10S2
) is a volatile, pale-yellow liquid with a strong odor. It is a major component of onion oil and contributes to the characteristic aroma of onions .Preparation Methods
Synthetic Routes: Allyl prop-1-enyl disulfide can be synthesized through various methods, including the reaction of allyl chloride with sodium sulfide or by reacting allyl alcohol with hydrogen sulfide.
Industrial Production: Commercially, it is often obtained from natural sources such as garlic and onions.
Chemical Reactions Analysis
Reactivity: Allyl prop-1-enyl disulfide undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but sulfoxides and sulfones are common.
Scientific Research Applications
Chemistry: Allyl prop-1-enyl disulfide is used as a flavoring agent in food due to its onion-like aroma.
Biology: It exhibits antimicrobial properties and may have health benefits.
Medicine: Some studies suggest potential cardiovascular and anticancer effects.
Industry: Used in food additives, pharmaceuticals, and perfumes.
Mechanism of Action
- The exact mechanism is not fully understood, but it likely involves interactions with enzymes and cellular pathways.
- It may modulate gene expression and affect oxidative stress.
Comparison with Similar Compounds
Similar Compounds: Other sulfur-containing compounds like diallyl disulfide (also found in garlic) and allyl methyl sulfide.
Uniqueness: Allyl prop-1-enyl disulfide’s distinctive aroma sets it apart from other sulfur compounds.
Properties
CAS No. |
33368-82-0 |
---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
(E)-1-(prop-2-enyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ |
InChI Key |
KBXOGESWPIVMNJ-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/SSCC=C |
Canonical SMILES |
CC=CSSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.